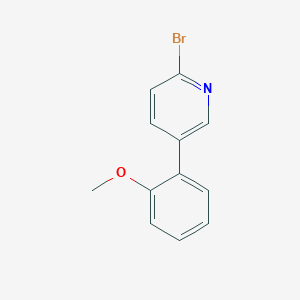
2-Bromo-5-(2-methoxyphenyl)pyridine
説明
2-Bromo-5-(2-methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Bromo-5-(2-methoxyphenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a methoxyphenyl group, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing findings from various studies, including antimicrobial, anticancer, and other relevant activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, studies have shown it to be effective against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including HeLa and MCF7. The mechanism involves targeting microtubules, leading to cell cycle arrest at the G2/M phase.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- IC50 Values :
- HeLa: 0.5 μM
- MCF7: 0.8 μM
The results indicate that the compound disrupts microtubule dynamics, ultimately inducing apoptosis in cancer cells .
3. Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:
- Anti-inflammatory Activity : Some studies suggest that it may reduce inflammatory markers in vitro.
- Antioxidant Properties : The compound exhibits scavenging activity against free radicals, indicating potential protective effects against oxidative stress .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of pyridine, including this compound, against resistant strains of bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
- Anticancer Mechanism Investigation : A detailed investigation into the mechanism of action revealed that the compound significantly disrupts microtubule formation in cancer cells, leading to apoptosis. Flow cytometry analysis confirmed G2/M phase arrest in treated cells .
特性
IUPAC Name |
2-bromo-5-(2-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNWBSNNULWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















